

# (2,4-Dichloro-6-methylpyridin-3-yl)methanol

## IUPAC name and synonyms

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### Compound of Interest

Compound Name: (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Cat. No.: B1352563

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## Technical Guide: (2,4-Dichloro-6-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

## Chemical Identity and Synonyms

The compound of interest is formally identified by its IUPAC name and several synonyms used in chemical databases and commercial listings.

IUPAC Name: **(2,4-Dichloro-6-methylpyridin-3-yl)methanol**[\[1\]](#)

Synonyms:

- 2,4-Dichloro-6-methyl-3-pyridinemethanol[\[2\]](#)

CAS Number: 374800-25-6[\[2\]](#)

## Physicochemical Properties

A summary of the key chemical and physical properties for **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** is provided below. It is important to note that detailed experimental data for this

specific compound is limited in publicly accessible literature. The available information is primarily from chemical database entries.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Cl <sub>2</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	192.04 g/mol	<a href="#">[2]</a>
Monoisotopic Mass	190.99046 Da	<a href="#">[1]</a>
Predicted XlogP	2.0	<a href="#">[1]</a>
Predicted Collision Cross Section ([M+H] <sup>+</sup> )	132.5 Å <sup>2</sup>	<a href="#">[1]</a>

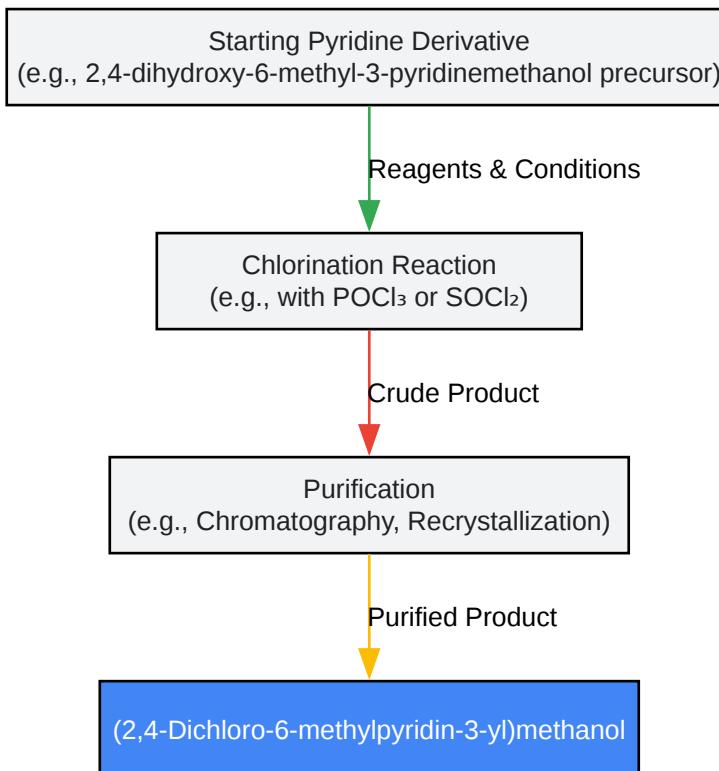
Note: Physical properties such as melting point, boiling point, and detailed spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR) are not readily available in the searched scientific literature and databases. Commercial suppliers may offer product-specific data sheets with some of this information.[\[2\]](#)

## Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** are not explicitly described in the available literature. However, general synthetic strategies for related dichloropyridine derivatives can be inferred from patent literature. These methods often involve the chlorination of corresponding hydroxypyridine or pyridine N-oxide precursors.

A plausible, though not explicitly documented, synthetic workflow for obtaining **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** could involve the following conceptual steps. This diagram is a generalized representation and has not been experimentally validated for this specific compound from the available search results.

### Conceptual Synthetic Workflow



### Role in Drug Discovery Cascade

(2,4-Dichloro-6-methylpyridin-3-yl)methanol  
(Building Block)

Chemical Derivatization  
(e.g., Suzuki, Buchwald-Hartwig coupling)

Library of Novel Compounds

Biological Screening  
(e.g., *in vitro* assays)

Hit Identification & Lead Optimization

Preclinical Development

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## References

- 1. PubChemLite - (2,4-dichloro-6-methylpyridin-3-yl)methanol (C7H7Cl2NO)  
[pubchemlite.lcsb.uni.lu]

- 2. CAS 374800-25-6 | (2,4-Dichloro-6-methylpyridin-3-yl)methanol - Synblock [synblock.com]
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